Methyl 2-(3-bromo-4-iodophenyl)acetate
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Overview
Description
Methyl 2-(3-bromo-4-iodophenyl)acetate: is an organic compound with the molecular formula C9H8BrIO2 and a molecular weight of 354.97 g/mol . It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and iodine atoms at the 3 and 4 positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-bromo-4-iodophenyl)acetate typically involves the esterification of 2-(3-bromo-4-iodophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the purification of the product through techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-(3-bromo-4-iodophenyl)acetate can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed:
Substitution: Formation of substituted phenylacetates with different functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Methyl 2-(3-bromo-4-iodophenyl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 2-(3-bromo-4-iodophenyl)acetate exerts its effects depends on its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity . In receptor binding studies, it may interact with receptor sites, modulating signal transduction pathways .
Comparison with Similar Compounds
Methyl 2-(4-bromo-3-iodophenyl)acetate: Similar structure but with different positions of bromine and iodine atoms.
Methyl 2-(3-chloro-4-iodophenyl)acetate: Chlorine substituted instead of bromine.
Methyl 2-(3-bromo-4-fluorophenyl)acetate: Fluorine substituted instead of iodine.
Uniqueness: Methyl 2-(3-bromo-4-iodophenyl)acetate is unique due to the presence of both bromine and iodine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with other molecules. This dual halogenation provides distinct electronic and steric properties that can be exploited in various chemical reactions and applications .
Properties
CAS No. |
1208075-30-2 |
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Molecular Formula |
C9H8BrIO2 |
Molecular Weight |
354.97 g/mol |
IUPAC Name |
methyl 2-(3-bromo-4-iodophenyl)acetate |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3 |
InChI Key |
YSQISPDDCMZLFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)I)Br |
Origin of Product |
United States |
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